Ethynyl Estradiol 3-Acetate

Description

Structure

3D Structure

Properties

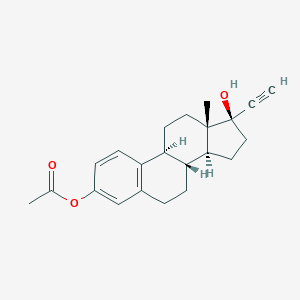

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONTIANOSNSAH-AANPDWTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628371 |

Source

|

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-47-5 |

Source

|

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethynyl Estradiol 3-Acetate from Estrone

Introduction

Ethynyl estradiol, a synthetic derivative of the natural estrogen estradiol, stands as a cornerstone of modern hormonal therapeutics, primarily due to its enhanced oral bioavailability and metabolic stability conferred by the 17α-ethynyl group.[1][2] Its 3-acetate ester, Ethynyl Estradiol 3-Acetate, is a significant variant, often explored in pharmaceutical development for its modified pharmacokinetic profile. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to Ethynyl Estradiol 3-Acetate, commencing from the readily available steroid precursor, estrone.

This document is structured to provide not just a procedural outline, but a deep dive into the causality behind the synthetic strategy, the mechanistic underpinnings of each chemical transformation, and the practical considerations essential for successful execution in a research and development setting.

Section 1: Synthetic Strategy and Mechanistic Rationale

The conversion of estrone to Ethynyl Estradiol 3-Acetate necessitates two primary chemical transformations: the acetylation of the C3 phenolic hydroxyl group and the ethynylation of the C17 ketone.

-

C3 Acetylation: Conversion of the phenolic hydroxyl group to an acetate ester.

-

C17 Ethynylation: Nucleophilic addition of an acetylide anion to the C17 ketone, yielding a 17α-ethynyl-17β-hydroxy moiety.

The sequence of these operations is critical. The ethynylation reaction is typically conducted under strongly basic conditions, employing potent nucleophiles such as metal acetylides (e.g., potassium acetylide, lithium acetylide).[3][4][5] The phenolic hydroxyl group at C3 of estrone is acidic and would readily be deprotonated by such strong bases. This would not only lead to the consumption of the expensive ethynylating reagent but could also cause solubility issues and potential side reactions, compromising the yield and purity of the desired product.

Therefore, a protecting group strategy is imperative.[6] The C3 hydroxyl group must be masked prior to the ethynylation step. Acetylation serves as an effective and straightforward protection strategy. The resulting acetate ester is stable under the basic conditions of the ethynylation reaction and can be readily introduced. While the final product retains this acetate, if ethynyl estradiol were the target, the acetate could be easily removed by hydrolysis. This logic dictates the following two-step synthetic pathway.

Caption: Overall synthetic route from estrone.

Section 2: Step 1 - Synthesis of Estrone 3-Acetate (Protection)

Causality and Mechanism

The first step involves the esterification of the C3 phenolic hydroxyl group of estrone. This is a classic nucleophilic acyl substitution reaction. Acetic anhydride is employed as the acylating agent, and a tertiary amine base, such as pyridine or triethylamine, is used as a catalyst and acid scavenger. The base deprotonates the phenolic hydroxyl, increasing its nucleophilicity, and also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Acetylation of Estrone

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve estrone (1.0 eq) in anhydrous pyridine (10-15 mL per gram of estrone).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5 - 2.0 eq) dropwise, ensuring the temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting estrone is consumed.

-

Work-up: Carefully pour the reaction mixture into ice-cold water (50-100 mL per gram of estrone) with vigorous stirring. A white precipitate of estrone 3-acetate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the odor of pyridine is no longer detectable, followed by a wash with cold methanol.

-

Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

Data Summary: Estrone 3-Acetate

| Parameter | Expected Value |

| Typical Yield | 90-98% |

| Appearance | White crystalline solid |

| Melting Point | ~126-128 °C |

| Key IR Peaks (cm⁻¹) | ~1760 (Ester C=O), ~1740 (Ketone C=O) |

| Key ¹H NMR Signals (δ) | ~2.3 ppm (s, 3H, -OCOCH₃) |

Section 3: Step 2 - Synthesis of Ethynyl Estradiol 3-Acetate (Ethynylation)

Causality and Mechanism

This is the pivotal carbon-carbon bond-forming step. It involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the C17 ketone. The choice of the ethynylating agent is critical. While various reagents exist, a common and effective method involves the use of potassium acetylide, generated in situ or pre-formed, in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7]

The stereochemistry of the addition is controlled by steric hindrance. The C18 angular methyl group on the β-face of the steroid skeleton blocks the nucleophilic attack from that side. Consequently, the acetylide anion preferentially attacks from the less hindered α-face, resulting in the formation of the desired 17β-hydroxy group and a 17α-ethynyl substituent.[8]

Caption: Mechanism of C17-ethynylation.

Experimental Protocol: Ethynylation of Estrone 3-Acetate

Caution: Acetylene is a flammable and explosive gas. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures.

-

Reactor Setup: Assemble a multi-necked, flame-dried flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dropping funnel, all under a positive pressure of dry nitrogen.

-

Reagent Preparation: Add anhydrous Tetrahydrofuran (THF) to the flask. Cool the solvent to 0-5°C. Prepare a solution of estrone 3-acetate (1.0 eq) in anhydrous THF in the dropping funnel.

-

Ethynylation: Bubble dry acetylene gas through the stirred THF solution. While maintaining the acetylene flow, add a strong base such as potassium tert-butoxide (2.0-3.0 eq) portion-wise to generate the potassium acetylide suspension.

-

Steroid Addition: Once the acetylide formation is established, slowly add the solution of estrone 3-acetate from the dropping funnel to the reaction mixture over 1-2 hours, maintaining the temperature between 0-10°C.

-

Reaction Completion: Stir the mixture at this temperature for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching and Work-up: Stop the acetylene flow and purge the system with nitrogen. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).

Data Summary: Ethynyl Estradiol 3-Acetate

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | ~198-200 °C |

| Key IR Peaks (cm⁻¹) | ~3400-3500 (O-H), ~3300 (≡C-H), ~2100 (C≡C), ~1755 (Ester C=O) |

| Key ¹H NMR Signals (δ) | ~2.6 ppm (s, 1H, -C≡CH), ~2.3 ppm (s, 3H, -OCOCH₃) |

Section 4: Alternative Synthetic Considerations

An alternative synthetic route would involve reversing the order of operations: ethynylation of estrone first, followed by acetylation of the resulting ethynyl estradiol.

-

Estrone → Ethynyl Estradiol: This requires performing the ethynylation on the unprotected estrone. As previously discussed, the acidic C3-OH would react with the strong base, necessitating the use of excess ethynylating reagent (at least one extra equivalent to deprotonate the phenol). While feasible, this approach is less atom-economical and can lead to a more complex reaction mixture, potentially lowering the overall yield.

-

Ethynyl Estradiol → Ethynyl Estradiol 3-Acetate: The subsequent acetylation of the C3 phenolic hydroxyl group on ethynyl estradiol is a straightforward esterification, similar to the one described in Section 2.

The synthesis of Mestranol, the 3-methyl ether of ethynyl estradiol, provides a strong parallel and validation for the protection-first strategy. Industrial synthesis of Mestranol invariably starts from estrone 3-methyl ether, where the methyl group serves as a robust protecting group for the C3 hydroxyl, before proceeding with the C17 ethynylation.[9][10] This precedent underscores the field-proven rationale of protecting the phenolic hydroxyl to ensure a clean and efficient ethynylation at the sterically hindered C17 position.

Conclusion

The synthesis of Ethynyl Estradiol 3-Acetate from estrone is most efficiently and logically achieved through a two-step sequence involving initial protection of the C3 phenolic hydroxyl group via acetylation, followed by a stereoselective ethynylation of the C17 ketone. This strategic approach circumvents potential side reactions associated with the acidic phenol under the strongly basic conditions required for the key C-C bond formation. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals engaged in the synthesis of complex steroidal active pharmaceutical ingredients.

References

-

Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538–1541. [Link]

- Google Patents. (n.d.). EP0402963A2 - 17-Alpha ethynyl steroids.

- Google Patents. (n.d.). US4614621A - Ethynylation of 16-methylene-17-keto steroids.

- Google Patents. (n.d.). KR20140130425A - Process for alkynylating 16-substituted-17-keto steroids.

-

Velluz, L., Jequier, R., & Plotka, C. (1957). Ethynylated Derivatives Related to Adrenosterone and a Steroidal Effect on Experimental Hyperlipaemia. Journal of the American Chemical Society, 80(8), 2026-2027. [Link]

-

Rao, P. N. (1974). Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. Steroids, 23(2), 173–183. [Link]

-

Grokipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. Retrieved from [Link]

-

ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ethinyl Estradiol: Purity, Potency, and Pharmaceutical Applications. Retrieved from [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot ethynylation and catalytic desilylation in synthesis of mestranol and levonorgestrel. Retrieved from [Link]

-

Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Ethinyl estradiol – Knowledge and References. Retrieved from [Link]

-

Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of Organic Chemistry, 72(23), 8824–8830. [Link]

- Google Patents. (n.d.). EP2390260A2 - Ester derivative of ethinyl estradiol.

-

ResearchGate. (n.d.). Synthesis of novel derivatives of ethinyl estradiol. Retrieved from [Link]

-

ACS Publications. (2007). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. Retrieved from [Link]

-

National Institutes of Health. (2019). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

-

PubMed. (2004). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. Retrieved from [Link]

-

Wikipedia. (n.d.). Mestranol. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethinylestradiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. Retrieved from [Link]

- Google Patents. (n.d.). US4357278A - Process for synthesizing estrone or estrone derivatives.

-

Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

-

National Institutes of Health. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.

-

Caltech. (n.d.). Synthesis of (±)-Estrone. Retrieved from [Link]

-

National Institutes of Health. (2015). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Retrieved from [Link]

-

Wikipedia. (n.d.). Estrone. Retrieved from [Link]

-

PubMed. (1987). Histone acetylation decreased by estradiol in the MCF-7 human mammary cancer cell line. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Formation of ethinyl estradiol in women during treatment with norethindrone acetate. Retrieved from [Link]

-

MDPI. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Retrieved from [Link]

-

PubMed. (2021). The 3,4-Quinones of Estrone and Estradiol Are the Initiators of Cancer whereas Resveratrol and N-acetylcysteine Are the Preventers. Retrieved from [Link]

-

National Institutes of Health. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 3. EP0402963A2 - 17-Alpha ethynyl steroids - Google Patents [patents.google.com]

- 4. US4614621A - Ethynylation of 16-methylene-17-keto steroids - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103204891A - High-purity ethinyloestradiol synthesis method - Google Patents [patents.google.com]

- 8. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mestranol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethynyl Estradiol 3-Acetate

Abstract

This technical guide provides a comprehensive examination of the in vitro mechanism of action of Ethynyl Estradiol 3-Acetate. It is established that this compound functions as a prodrug, rapidly undergoing hydrolysis to its active form, Ethinyl Estradiol (EE), a potent synthetic estrogen. The guide elucidates the core mechanism of EE, which is predicated on its high-affinity binding to and activation of Estrogen Receptors alpha (ERα) and beta (ERβ). This interaction initiates a cascade of molecular events, including receptor dimerization, nuclear translocation, and modulation of target gene transcription, culminating in distinct cellular responses. We present a multi-tiered experimental framework for characterizing this mechanism, detailing protocols for competitive binding assays, reporter gene assays, and cell proliferation screens. This guide synthesizes data from these orthogonal approaches to provide a holistic understanding of the compound's estrogenic activity, offering a valuable resource for researchers in pharmacology and drug development.

The Prodrug Principle: From Ethynyl Estradiol 3-Acetate to Ethinyl Estradiol

The primary consideration in assessing the in vitro activity of Ethynyl Estradiol 3-Acetate is its identity as an ester prodrug. In aqueous environments, such as cell culture media, the acetate group at the C3 position is rapidly cleaved by esterases, yielding the pharmacologically active molecule, 17α-ethinylestradiol (Ethinyl Estradiol, EE).[1] This hydrolysis is a critical first step that unmasks the phenolic hydroxyl group, which is essential for high-affinity binding to estrogen receptors.

Therefore, the in vitro mechanism of action attributed to Ethynyl Estradiol 3-Acetate is, in fact, the mechanism of Ethinyl Estradiol. All subsequent discussions and experimental designs are based on this principle.

Caption: Canonical estrogen receptor signaling pathway activated by Ethinyl Estradiol.

A Multi-Tiered Approach to In Vitro Characterization

A single assay is insufficient to fully characterize the mechanism of an estrogenic compound. A self-validating, tiered approach provides a robust and comprehensive assessment, moving from direct molecular interaction to functional cellular outcomes. This strategy is essential for establishing not only binding, but also functional agonism and physiological relevance. [2][3]

Caption: Logical workflow for the in vitro characterization of estrogenic compounds.

Tier 1: Receptor Binding Affinity

Causality: This initial step is critical to confirm direct interaction with the molecular target. A competitive binding assay quantifies the affinity of the test compound (EE) for ERα and ERβ by measuring its ability to displace a radiolabeled ligand. This provides the foundational evidence that EE physically engages the receptor. [4][5]

Experimental Protocol: ER Competitive Binding Assay

-

Receptor Source: Prepare cytosol from uteri of ovariectomized Sprague-Dawley rats, which is a rich source of estrogen receptors. [5]Alternatively, use purified recombinant human ERα or ERβ.

-

Reaction Mixture: In a multi-well plate, combine the receptor preparation with a constant, low concentration of a high-affinity radiolabeled estrogen, typically [³H]-17β-estradiol.

-

Competition: Add increasing concentrations of unlabeled competitor: 17β-estradiol (for positive control standard curve) or Ethinyl Estradiol (test compound).

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.

-

Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: Wash the HAP pellet to remove non-specific binding, then measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [³H]-estradiol displaced versus the log concentration of the competitor. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of EE) x 100.

Data Presentation: Representative Binding Affinities

| Compound | Receptor Source | Parameter | Value | Relative Potency (vs. 17β-estradiol) |

| 17β-Estradiol | Rat Uterine Cytosol | IC50 | ~2.82 x 10⁻⁹ M | 1 |

| Ethinyl Estradiol | Rat Uterine Cytosol | IC50 | Potent Competitor | Higher than 17β-estradiol [4] |

Tier 2: Transcriptional Activation

Causality: Demonstrating binding is not sufficient; one must prove that binding leads to receptor activation and subsequent gene transcription. A reporter gene assay provides this functional readout. In this system, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an ERE. Agonist binding to the ER will drive the expression of the reporter, which can be easily quantified. [2][6]

Experimental Protocol: Mammalian Cell Reporter Gene Assay

-

Cell Line: Use an estrogen-responsive cell line, such as T47D-KBluc, which stably expresses a luciferase reporter gene driven by an ERE-containing promoter. [4]Alternatively, co-transfect an ER-negative cell line like HeLa with plasmids expressing the desired ER subtype (ERα or ERβ) and an ERE-luciferase reporter. [6]2. Cell Plating: Seed cells in a 96-well plate in phenol red-free medium (to eliminate estrogenic background) supplemented with charcoal-stripped serum. Allow cells to attach overnight.

-

Dosing: Treat the cells with a range of concentrations of Ethinyl Estradiol or 17β-estradiol (positive control) for 18-24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the medium, wash the cells with PBS, and add a passive lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and immediately measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability if necessary (e.g., using a parallel MTT assay or by co-transfecting a constitutively expressed control reporter like Renilla luciferase). Plot the normalized reporter activity against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response). [4]

Data Presentation: Representative Transcriptional Potency

| Compound | Cell System | Parameter | Value (M) | Relative Potency (vs. 17β-estradiol) |

| 17β-Estradiol | T47D-KBluc | EC50 | ~1 x 10⁻¹¹ | 1 [4] |

| Ethinyl Estradiol | T47D-KBluc | EC50 | Potent Inducer | Higher than 17β-estradiol [4] |

Tier 3: Cellular Proliferation

Causality: To connect transcriptional activation to a key physiological endpoint, a cell proliferation assay is employed. The E-SCREEN (Estrogen Screen) assay uses the ER-positive human breast cancer cell line MCF-7, whose proliferation is dependent on estrogenic stimulation. [2]This assay validates that the upstream molecular events (binding and transcription) translate into a mitogenic response, a hallmark of estrogen action in this cell type. [7]

Experimental Protocol: E-SCREEN (MCF-7 Cell Proliferation Assay)

-

Cell Culture: Maintain MCF-7 cells in phenol red-free medium with charcoal-stripped serum to deprive them of estrogens and synchronize them in a low-proliferative state.

-

Seeding: Plate the hormone-deprived cells at a low density in a 96-well plate.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Ethinyl Estradiol or 17β-estradiol. Include both a negative (vehicle) and positive (17β-estradiol) control.

-

Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator to allow for multiple cell divisions. [4]5. Proliferation Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. [4]6. Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC50 value. [4]

-

Advanced Mechanistic Insights: Gene Expression Profiling

Causality: While the previous tiers confirm the "what" and "how potent," gene expression profiling reveals the "which" on a global scale. By analyzing the transcriptome of estrogen-responsive cells after treatment with EE, researchers can identify the specific suite of genes that are up- or down-regulated. This provides a molecular signature of the compound's action and confirms that it recapitulates the effects of endogenous estrogens. Studies show that EE induces a pattern of uterine gene expression, including for primary response genes like c-fos and c-jun, that is highly similar to that of 17β-estradiol. [8][9]

Methodology Overview: RNA-Seq/qPCR

-

Cell Treatment: Culture estrogen-responsive cells (e.g., MCF-7, or primary uterine cells) and treat with EE at a specific concentration (e.g., the EC50 from the proliferation assay) for a defined period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

-

Library Preparation & Sequencing (for RNA-Seq): Prepare cDNA libraries from the RNA and perform high-throughput sequencing.

-

cDNA Synthesis & qPCR (for targeted analysis): Reverse transcribe RNA to cDNA and perform quantitative PCR using primers for specific estrogen-regulated genes.

-

Bioinformatic Analysis: For RNA-Seq, align reads to the reference genome and perform differential expression analysis to identify genes whose expression is significantly altered by EE treatment compared to vehicle control. For qPCR, calculate the fold-change in expression of target genes. This analysis often reveals dose- and time-dependent alterations in gene expression. [10]

Summary and Conclusion

The in vitro mechanism of action of Ethynyl Estradiol 3-Acetate is defined by the activity of its rapidly formed metabolite, Ethinyl Estradiol. This potent synthetic estrogen acts as a high-affinity agonist of both ERα and ERβ. A comprehensive in vitro evaluation, grounded in a logical, multi-tiered experimental approach, confirms this mechanism.

-

Binding assays demonstrate direct, high-affinity interaction with the estrogen receptors.

-

Reporter gene assays confirm that this binding leads to robust transcriptional activation of estrogen-responsive genes.

-

Cell proliferation assays establish a clear link between transcriptional events and a physiologically relevant cellular outcome.

-

Gene expression profiling provides a detailed molecular fingerprint, showing that Ethinyl Estradiol regulates a broad network of genes in a manner similar to the endogenous hormone 17β-estradiol.

Together, these self-validating in vitro systems provide an authoritative and detailed understanding of the compound's mechanism, confirming its role as a potent and effective estrogen receptor agonist.

References

-

Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]

-

Andersen, H. R., Andersson, A. M., Arnold, S. F., Autrup, H., Barfoed, M., Beresford, N. A., Bjerregaard, P., Christiansen, L. B., Gissel, B., Hummel, R., Jørgensen, E. B., Korsgaard, B., LeGoff, R., Vinggaard, A. M., & Sumpter, J. P. (1999). Comparison of short-term estrogenicity tests for identification of hormone-disrupting chemicals. Environmental Health Perspectives, 107(Suppl 1), 89–108. [Link]

-

Papaspyrou, S. D., & Kiaris, H. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. In Estrogen Receptors: A Guide to the Receptors and their Functions. Pocket Dentistry. [Link]

-

Pharmatest Services. In vitro assay, estrogenic activity. [Link]

-

Routledge, E. J., & Sumpter, J. P. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(8), 2413–2420. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5991, Ethinylestradiol. PubChem. [Link]

-

Nishimura, T., Nakai, M., & Igarashi, K. (2019). Gene expression profiling of cultured mouse testis fragments treated with ethinylestradiol. The Journal of toxicological sciences, 44(1), 53–62. [Link]

- Google Patents. (2011).

-

Servat, A., Valero, T., Muñoz, A., & Alvarez, F. (1992). Cell proliferation and tumour promotion by ethinyl estradiol in rat hepatocarcinogenesis. Carcinogenesis, 13(7), 1147–1151. [Link]

-

Wang, S., Aarts, J. M. M. J. G., Evers, N. M., Peijnenburg, A. A. C. M., Rietjens, I. M. C. M., & Bovee, T. F. H. (2012). Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect. The Journal of Steroid Biochemistry and Molecular Biology, 128(3-5), 98–106. [Link]

-

Patsnap. (2024). What is the mechanism of Ethinyl Estradiol? Synapse. [Link]

-

Naciff, J. M., Hess-Wilson, J. K., Torontali, S. M., & Shioda, T. (2005). Gene expression profile induced by 17alpha-ethynyl estradiol in the prepubertal female reproductive system of the rat. Toxicological Sciences, 88(1), 154–173. [Link]

-

Medlock, K. L., Forrester, T. M., & Sheehan, D. M. (1999). Synthetic estrogen 17alpha-ethinyl estradiol induces pattern of uterine gene expression similar to endogenous estrogen 17beta-estradiol. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 740–747. [Link]

-

Forgacs, A. L., & Bencic, D. C. (2012). Anchoring Ethinylestradiol Induced Gene Expression Changes with Testicular Morphology and Reproductive Function in the Medaka. PLoS ONE, 7(12), e52479. [Link]

-

Wikipedia. (2024). Ethinylestradiol/cyproterone acetate. [Link]

-

Nilsson, S., & Gustafsson, J. Å. (2002). Estrogen signaling: a subtle balance between ER alpha and ER beta. Semantic Scholar. [Link]

-

Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling: A subtle balance between ER alpha and ER beta. Molecular and cellular endocrinology, 246(1-2), 1–4. [Link]

Sources

- 1. EP2390260A2 - Ester derivative of ethinyl estradiol - Google Patents [patents.google.com]

- 2. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]

- 7. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic estrogen 17alpha-ethinyl estradiol induces pattern of uterine gene expression similar to endogenous estrogen 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Anchoring Ethinylestradiol Induced Gene Expression Changes with Testicular Morphology and Reproductive Function in the Medaka - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystalline Structure of Ethynyl Estradiol 3-Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from solubility and stability to bioavailability. Ethynyl Estradiol 3-Acetate, a synthetic estrogenic steroid, is a potent API where control over its solid-state form is paramount for ensuring consistent drug product performance. This technical guide provides a comprehensive overview of the crystalline structure of Ethynyl Estradiol 3-Acetate, delving into its known properties and the analytical methodologies essential for its characterization. While detailed crystallographic data for the 3-acetate derivative is not extensively published, this guide synthesizes information on the closely related parent compound, Ethinyl Estradiol, to provide a robust framework for understanding and investigating the crystalline nature of Ethynyl Estradiol 3-Acetate. We will explore the principles of crystallization, detailed experimental protocols for characterization, and the significance of polymorphism in the context of this important pharmaceutical compound.

Introduction: The Criticality of Crystalline Form in Steroidal APIs

Ethynyl Estradiol 3-Acetate is a derivative of Ethinyl Estradiol, a widely used component in oral contraceptives. The addition of the 3-acetate group modifies the compound's lipophilicity and metabolic profile. The solid-state structure, or crystalline arrangement of molecules, dictates a multitude of physical and chemical properties that are of paramount importance in drug development:

-

Solubility and Dissolution Rate: Different crystal forms can exhibit varying solubilities, which directly impacts the dissolution rate of the drug in physiological fluids and, consequently, its bioavailability.

-

Stability: The thermodynamic stability of a crystalline form affects the shelf-life of the drug substance and the drug product. A metastable form may convert to a more stable, but less soluble, form over time.

-

Hygroscopicity: The tendency of a crystalline solid to absorb moisture from the environment can impact its handling, processing, and stability.

-

Mechanical Properties: Crystal habit and form influence powder flow, compressibility, and tabletability, which are critical for formulation and manufacturing processes.

Given these considerations, a thorough understanding and control of the crystalline structure of Ethynyl Estradiol 3-Acetate are not merely academic exercises but essential components of robust drug development and quality control.

Physicochemical Properties of Ethynyl Estradiol 3-Acetate

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₃ | [1] |

| Molecular Weight | 338.44 g/mol | [1] |

| Melting Point | 152-153 °C | [1][2] |

| Appearance | Crystals | [1] |

| Optical Rotation | [α]D²⁰ +3° (in chloroform) | [1] |

These properties provide a foundational dataset for the identification and preliminary characterization of the compound. The defined melting point suggests a crystalline solid, but does not preclude the existence of multiple crystalline forms (polymorphs).

Polymorphism: Insights from the Parent Compound, Ethinyl Estradiol

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is well-documented for the parent compound, Ethinyl Estradiol.[3] While no true polymorphs of anhydrous Ethinyl Estradiol have been reported, it is known to form numerous solvates and a hemihydrate.[3][4] These pseudopolymorphs arise from the incorporation of solvent molecules into the crystal lattice.

A study of Ethinyl Estradiol solvates revealed the formation of different crystal structures with solvents like dioxane, nitromethane, ethanol, and dimethylformamide.[4] This propensity for solvate formation highlights the importance of solvent selection during the crystallization of Ethinyl Estradiol derivatives, including the 3-acetate. The choice of solvent can significantly influence which crystalline form is produced.

Experimental Protocols for Crystallization and Characterization

The following section details the methodologies for the crystallization and subsequent characterization of Ethynyl Estradiol 3-Acetate. These protocols are based on established techniques for steroidal compounds and are designed to be self-validating.

Crystallization of Ethynyl Estradiol 3-Acetate

The goal of crystallization is to produce a solid with a high degree of purity and a desired crystalline form. For a steroid acetate, a common approach is solution crystallization.

Protocol: Cooling Crystallization

-

Solvent Selection: Choose a solvent in which Ethynyl Estradiol 3-Acetate has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include methanol, ethanol, acetone, or ethyl acetate.

-

Dissolution: Dissolve the Ethynyl Estradiol 3-Acetate in the minimum amount of the selected solvent at its boiling point to create a saturated solution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

-

Crystal Harvesting: Once crystal formation appears complete, collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature well below the melting point to remove any residual solvent.

Causality: The principle behind cooling crystallization is the temperature-dependent solubility of the compound. By creating a saturated solution at a high temperature and then cooling it, the solubility decreases, forcing the compound to precipitate out of the solution in a crystalline form. The rate of cooling is a critical parameter; slow cooling allows for the ordered arrangement of molecules into a stable crystal lattice, while rapid cooling can lead to the formation of smaller, less-ordered crystals or even an amorphous solid.

Characterization of Crystalline Form

A multi-technique approach is essential for the comprehensive characterization of the crystalline form of Ethynyl Estradiol 3-Acetate.

PXRD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Instrument Setup: Place the powdered sample on a sample holder and load it into the diffractometer. Use a Cu-Kα radiation source.

-

Data Collection: Scan the sample over a 2θ range of approximately 2° to 40° with a step size of 0.02° and a suitable scan speed.

-

Data Analysis: Analyze the resulting diffractogram for the positions (2θ values) and intensities of the diffraction peaks.

Causality: PXRD is based on the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice. Bragg's Law (nλ = 2d sinθ) relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). The unique set of d-spacings for a particular crystal structure results in a characteristic diffraction pattern.

A patent for a novel crystal form of Ethinyl Estradiol reported characteristic diffraction peaks at 2θ angles of 12.714°, 14.254°, 16.349°, 18.434°, 18.922°, and 19.861° (using Cu-Kα radiation).[5] While this is for the parent compound, it provides an example of the type of data obtained from a PXRD experiment.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, degradation) events.

Causality: As the sample is heated, it undergoes physical transitions that involve the absorption or release of heat. Melting is an endothermic process that appears as a peak on the DSC thermogram. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Different polymorphs will generally have different melting points and enthalpies of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile material (e.g., solvent, water) in a sample.

Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for mass loss steps and the temperatures at which they occur.

Causality: As the sample is heated, it may decompose or release volatile components, resulting in a decrease in mass. The TGA thermogram provides information about the temperature at which these events occur and the magnitude of the mass loss. For a solvate, a mass loss corresponding to the stoichiometry of the solvent in the crystal lattice would be expected at a temperature below the decomposition temperature of the API.

FTIR spectroscopy provides information about the vibrational modes of the molecules in a sample. Different crystalline forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the positions, shapes, and relative intensities of the absorption bands.

Causality: The vibrational frequencies of chemical bonds are sensitive to the molecular environment. In different crystal lattices, the molecules experience different intermolecular forces (e.g., hydrogen bonding), which can lead to shifts in the vibrational frequencies of specific functional groups. These differences can be used to distinguish between polymorphs.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the crystallization and characterization of Ethynyl Estradiol 3-Acetate.

Caption: Experimental workflow for the crystallization and solid-state characterization of Ethynyl Estradiol 3-Acetate.

Conclusion

The crystalline structure of Ethynyl Estradiol 3-Acetate is a critical attribute that profoundly influences its performance as an active pharmaceutical ingredient. While specific crystallographic data for this derivative remains elusive in publicly accessible literature, a comprehensive understanding can be built upon the known properties of the parent compound, Ethinyl Estradiol, and the application of standard analytical techniques. The protocols and methodologies outlined in this guide provide a robust framework for the crystallization and thorough characterization of Ethynyl Estradiol 3-Acetate. By employing a multi-technique approach encompassing PXRD, DSC, TGA, and FTIR, researchers and drug development professionals can effectively identify, control, and monitor the crystalline form of this important steroidal API, thereby ensuring the quality, safety, and efficacy of the final drug product. Further research into the single-crystal X-ray diffraction of Ethynyl Estradiol 3-Acetate is warranted to definitively elucidate its crystal structure and explore the potential for polymorphism.

References

-

PubChem. Ethinylestradiol. National Center for Biotechnology Information. [Link]

-

Guguta, C., et al. (2013). Structural Diversity of Ethinyl Estradiol Solvates. Crystal Growth & Design, 13(3), 1094-1103. [Link]

- O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- CN106243180B. Ethinyloestradiol novel crystal forms.

-

de la Cruz, R., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry, 123(1), 323-332. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethynyl Estradiol 3-Acetate

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of Ethynyl Estradiol 3-Acetate, a key derivative of the widely used synthetic estrogen, Ethinyl Estradiol. While quantitative solubility data for this specific ester is not extensively documented in public literature, this paper synthesizes foundational chemical principles, available data on the parent compound, and established analytical methodologies to provide researchers and formulation scientists with a robust framework for understanding and experimentally determining its solubility profile. We will delve into the physicochemical properties that govern its behavior in various solvent systems, present a standardized protocol for solubility determination, and discuss the critical implications for pharmaceutical development.

Introduction: The Significance of a Prodrug's Solubility

Ethinyl Estradiol (EE) is a synthetic estrogen renowned for its high oral potency, making it a ubiquitous component in oral contraceptives and hormone replacement therapies.[1] The modification of its chemical structure, such as the esterification of the phenolic hydroxyl group at the C3 position to form Ethynyl Estradiol 3-Acetate (EE3A), is a common strategy in medicinal chemistry. This modification creates a prodrug that can offer altered pharmacokinetic properties, such as modified absorption or duration of action, as the acetate group is typically cleaved in vivo to release the active parent compound, Ethinyl Estradiol.

Understanding the solubility of EE3A is paramount for several reasons:

-

Formulation Development: As with many steroid hormones, EE3A is expected to be lipophilic with low aqueous solubility.[2] This necessitates the use of specialized formulation strategies, such as lipid-based delivery systems, co-solvents, or solid dispersions, to achieve adequate dissolution and absorption.[3][4]

-

Bioavailability: The rate and extent to which a drug is absorbed are often limited by its solubility and dissolution rate in gastrointestinal fluids.[3] An accurate solubility profile is essential for predicting oral bioavailability and ensuring consistent therapeutic performance.

-

Preclinical & Analytical Studies: In-vitro and in-vivo studies require the preparation of solutions with known concentrations. A thorough understanding of EE3A's solubility in various vehicles, from aqueous buffers to organic solvents used in analytical techniques like High-Performance Liquid Chromatography (HPLC), is a practical necessity.

This guide serves to bridge the gap in available data by providing a theoretical and practical foundation for approaching the solubility of Ethynyl Estradiol 3-Acetate.

Core Physicochemical Characteristics

The solubility of a molecule is intrinsically linked to its structure and physical properties.

-

Chemical Structure: EE3A is the 3-acetyl ester of Ethinyl Estradiol. The addition of the acetate group at the C3 position esterifies the phenolic hydroxyl group of the parent molecule. This is a critical modification; the phenolic hydroxyl in Ethinyl Estradiol is weakly acidic and can act as a hydrogen bond donor, contributing to its modest solubility in polar protic solvents like ethanol.[5][6] The acetate ester in EE3A removes this hydrogen bond donating capability and increases the molecule's overall lipophilicity and molecular weight.

-

Molecular Formula: C₂₂H₂₆O₃[5]

-

Molecular Weight: 338.44 g/mol [5]

-

Appearance: Crystalline solid.[5]

-

Melting Point: 152-153 °C.[5][7] A relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Principles of Solubility: A Mechanistic Perspective

The adage "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule like EE3A, a more nuanced understanding of intermolecular forces is required.

The key structural change from EE to EE3A is the replacement of a phenolic hydroxyl group (-OH) with an acetate group (-OCOCH₃). This has two primary consequences for solubility:

-

Loss of Hydrogen Bond Donation: The phenolic hydroxyl of EE is a potent hydrogen bond donor. This allows it to interact favorably with protic solvents (e.g., ethanol, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO). By converting this group to an ester, EE3A loses this capability, which can be expected to significantly decrease its solubility in polar, protic solvents compared to its parent compound.

-

Increased Lipophilicity: The addition of the acetyl group increases the nonpolar surface area of the molecule, thereby enhancing its lipophilic (fat-loving) or hydrophobic (water-fearing) character. This change would theoretically increase its solubility in non-polar or weakly polar organic solvents (e.g., chloroform, vegetable oils) while further decreasing its solubility in highly polar solvents, especially water.

Therefore, while Ethinyl Estradiol itself is practically insoluble in water, the 3-acetate derivative is expected to be even less soluble in aqueous media.[5][7][8] Conversely, its solubility in non-polar solvents may be enhanced.

Solubility Profile: Synthesized Data and Predictions

Direct, quantitative solubility data for Ethynyl Estradiol 3-Acetate is sparse in peer-reviewed literature. However, we can construct a highly informative profile by combining the established data for the parent compound, Ethinyl Estradiol, with the chemical principles outlined above. The following table summarizes this synthesized data.

| Solvent | Solvent Type | Reported Solubility of Ethinyl Estradiol (Parent Compound) | Predicted Solubility Behavior of Ethynyl Estradiol 3-Acetate |

| Water | Polar Protic | Practically Insoluble (4.8 mg/L at 20°C)[6][9] | Extremely Low / Practically Insoluble. The increased lipophilicity and loss of the phenolic hydroxyl group are expected to further reduce the already minimal aqueous solubility. Other EE ester prodrugs show solubility in the low µg/mL range.[10] |

| Ethanol | Polar Protic | Soluble (1 part in 6)[5]; ~30-59 mg/mL[11][12][13] | Moderately Soluble. Solubility is expected to be lower than that of the parent EE due to the loss of the key hydrogen-bond-donating hydroxyl group, which interacts strongly with ethanol. |

| Acetone | Polar Aprotic | Soluble (1 part in 5)[5] | Soluble. Acetone is a strong hydrogen bond acceptor and can interact with the ester carbonyl and other electronegative atoms in EE3A. Solubility may be comparable to or slightly different from EE. |

| Chloroform | Weakly Polar | Soluble (1 part in 20)[5] | Soluble to Freely Soluble. The increased lipophilicity of EE3A should make it quite compatible with a weakly polar, non-protic solvent like chloroform. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (~20-59 mg/mL)[11][12] | Soluble. DMSO is a powerful, versatile solvent capable of dissolving a wide range of compounds. EE3A is expected to be readily soluble. |

| Vegetable Oils | Non-polar / Lipid | Soluble[5] | Soluble to Freely Soluble. The highly lipophilic nature of EE3A suggests it will be readily soluble in lipid-based systems, a critical consideration for soft-gel capsule formulations. |

| Aqueous Buffers (pH 1.2-6.8) | Polar Protic | Sparingly Soluble[11] | Very Low / Practically Insoluble. As a neutral, non-ionizable compound, the solubility of EE3A is not expected to be pH-dependent across the physiological range.[14] |

Experimental Protocol: The Saturation Shake-Flask Method

To overcome the lack of public data, empirical determination is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, widely recognized by regulatory bodies like the WHO and USP.[14][15][16] It is a robust and reliable technique for generating accurate solubility data.

Causality Behind Experimental Choices

-

Why use an excess of solid? To ensure that the solution becomes saturated and reaches equilibrium with the undissolved solid. This is the definition of thermodynamic solubility.[15]

-

Why agitate at a constant temperature (e.g., 37 ± 1 °C)? Solubility is temperature-dependent. For pharmaceutical applications, 37 °C is used to simulate human body temperature.[17][18] Constant agitation ensures the entire system reaches equilibrium faster.

-

Why equilibrate for 24-48 hours? For complex, crystalline compounds, achieving true equilibrium can be slow. A sufficient duration is necessary to ensure the dissolution process is complete. Preliminary studies are often recommended to determine the minimum time to reach a plateau in concentration.[17]

-

Why use HPLC for analysis? High-Performance Liquid Chromatography is the preferred analytical method because it is highly specific and can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[15][17]

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline Ethynyl Estradiol 3-Acetate to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess should be visually apparent throughout the experiment.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C for general data, 37 °C for biorelevance). Agitate the suspension for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by centrifuging the sample at high speed and/or filtering the supernatant through a chemically inert, fine-pored filter (e.g., 0.22 µm PVDF or PTFE) that does not adsorb the analyte.

-

Sample Preparation & Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with a suitable detector (e.g., UV detector at an appropriate wavelength). Calculate the concentration of EE3A in the original saturated solution by accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the saturation shake-flask method for determining equilibrium solubility.

Implications for Pharmaceutical Development

The predicted low aqueous and moderate organic solvent solubility of Ethynyl Estradiol 3-Acetate has significant consequences for drug development professionals:

-

API Handling: The compound's low aqueous solubility means that during synthesis and purification, crystallization is likely to be facile from mixed aqueous-organic systems.

-

Formulation Strategy: For oral delivery, the focus will be on solubility enhancement techniques. Given its lipophilicity, Self-Emulsifying Drug Delivery Systems (SEDDS) or other lipid-based formulations are highly promising. These formulations use oils and surfactants to keep the drug in a dissolved state within the gastrointestinal tract, bypassing the dissolution-limited absorption step.[4] Solid dispersions, where the API is molecularly dispersed within a hydrophilic polymer matrix, represent another viable strategy to improve the dissolution rate.[19]

-

Biopharmaceutics Classification: Based on its predicted low aqueous solubility, EE3A would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3] This classification guides regulatory considerations, such as the need for in-vivo bioequivalence studies versus the potential for biowaivers based on in-vitro dissolution testing.[18][20]

Conclusion

While a definitive, publicly available database on the solubility of Ethynyl Estradiol 3-Acetate is lacking, a robust scientific understanding can be constructed. By analyzing its physicochemical properties in relation to its parent compound, Ethinyl Estradiol, we can confidently predict its behavior as a highly lipophilic molecule with very low solubility in aqueous media and moderate to high solubility in various organic solvents. This guide provides not only a theoretical framework for these predictions but also a detailed, authoritative protocol for their empirical validation. For researchers and drug development professionals, applying the principles and methods described herein is a critical step toward successfully formulating Ethynyl Estradiol 3-Acetate into a safe and effective therapeutic product.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. IARC Monographs. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

-

Ethinyl Estradiol. PubChem. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Ethinylestradiol | C20H24O2 | CID 5991. PubChem. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

-

Ethinyl estradiol. AERU, University of Hertfordshire. Available at: [Link]

-

Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

- Ester derivative of ethinyl estradiol. Google Patents.

-

Ethinyl Estradiol. NIST WebBook. Available at: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]

-

Physico-chemical properties of estrogen hormones. ResearchGate. Available at: [Link]

-

ETHINYLESTRADIOL. E-learning Unito. Available at: [Link]

-

Structural Diversity of Ethinyl Estradiol Solvates. ResearchGate. Available at: [Link]

-

Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 4245-41-4: Estradiol acetate | CymitQuimica [cymitquimica.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 5. Ethinyl Estradiol [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]

- 9. Ethinyl estradiol [sitem.herts.ac.uk]

- 10. EP2390260A2 - Ester derivative of ethinyl estradiol - Google Patents [patents.google.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Ethinyl Estradiol | 57-63-6 [m.chemicalbook.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Ethinyl Estradiol 3-Acetate and its Active Metabolite, Ethinyl Estradiol

Executive Summary

This technical guide provides a comprehensive examination of the methodologies used to assess the in vitro estrogenic activity of Ethinyl Estradiol 3-Acetate. As a prodrug, Ethinyl Estradiol 3-Acetate's biological activity is attributable to its rapid hydrolysis to the highly potent synthetic estrogen, Ethinyl Estradiol (EE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms of estrogen action and the core in vitro assays essential for quantifying estrogenicity. We will delve into the causality behind experimental design, providing field-proven insights into Estrogen Receptor (ER) binding assays, cell-based proliferation assays (E-SCREEN), and transcriptional activation reporter gene assays (YES Assay). Each section includes step-by-step protocols, data interpretation guidelines, and a focus on the self-validating systems required for scientific integrity.

Introduction: From Prodrug to Potent Estrogen

Ethinyl Estradiol 3-Acetate is a synthetic steroidal estrogen that functions as a prodrug. In biological systems, the acetate group at the C3 position is readily cleaved by esterase enzymes, a process that can also occur via hydrolysis under aqueous conditions, to yield its active metabolite, 17α-ethinylestradiol (Ethinyl Estradiol or EE).[1] EE is a cornerstone of modern pharmacology, most notably as the estrogenic component in the majority of combined oral contraceptive pills.[2]

The potency of EE is significantly greater than its natural counterpart, 17β-estradiol (E2), primarily due to the presence of the 17α-ethinyl group, which sterically hinders metabolic degradation in the liver, thereby increasing its bioavailability and half-life.[3][4] Understanding and quantifying the estrogenic activity of this compound is critical not only for optimizing therapeutic applications but also for assessing its potential as an endocrine-disrupting chemical (EDC) in environmental contexts. This guide focuses on the established in vitro assays that form the basis of this characterization.

The Molecular Basis of Ethinyl Estradiol's Estrogenic Activity

The biological effects of EE are mediated through its interaction with intracellular estrogen receptors (ERs). There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by distinct genes and can have different tissue distributions and transcriptional regulatory effects.[5] The estrogen signaling pathway can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway: This is the classical and most well-understood mechanism of estrogen action.

-

Ligand Binding: As a lipophilic molecule, EE diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. The ERs are often complexed with heat shock proteins (HSPs) which keep them in an inactive state.[6]

-

Dimerization & Translocation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[6] This active dimer then translocates into the nucleus if it was not already there.

-

DNA Binding & Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]

-

Gene Regulation: The ER/ERE complex recruits a cascade of co-activator or co-repressor proteins, ultimately modulating the transcription of downstream genes, leading to the synthesis of proteins that drive the physiological response.[7]

Key In Vitro Methodologies for Assessing Estrogenicity

A multi-tiered approach using several distinct assays is required for a comprehensive in vitro profile. Each assay interrogates a different aspect of the estrogen signaling cascade.

Methodology 1: Estrogen Receptor (ER) Competitive Binding Assay

Principle & Causality: This assay directly measures the binding affinity of a test compound (the "competitor," e.g., EE) for the estrogen receptor. It operates on the principle of competitive displacement. A fixed amount of radiolabeled 17β-estradiol ([³H]-E2) is incubated with a source of ERs. The addition of unlabeled EE will compete for the same binding sites. The higher the affinity of EE for the ER, the lower the concentration needed to displace the radiolabeled E2. This provides a direct, quantitative measure of the initial molecular interaction that triggers the estrogenic response.

Experimental Protocol:

-

Receptor Preparation: Prepare a receptor-rich cytosol fraction, typically from the uteri of ovariectomized rats or from cells overexpressing human ERα or ERβ.

-

Assay Buffer: Use a buffer such as Tris-EDTA (TE) buffer to maintain pH and stability.

-

Competition Setup: In a series of tubes or a microplate, add:

-

A constant amount of ER preparation.

-

A constant, saturating concentration of [³H]-E2.

-

Increasing concentrations of the test compound, Ethinyl Estradiol (from ~10⁻¹² M to 10⁻⁶ M), and a reference compound (unlabeled E2). Include a vehicle control (no competitor) and a non-specific binding control (with a large excess of unlabeled E2).

-

-

Incubation: Incubate the mixture for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound [³H]-E2 from the free (unbound) [³H]-E2. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound molecules, followed by centrifugation.

-

Quantification: Transfer the supernatant (containing the receptor-bound [³H]-E2) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.

-

Determine the IC50 value: the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[8]

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of E2 / IC50 of EE) * 100.

-

Methodology 2: MCF-7 Cell Proliferation (E-SCREEN) Assay

Principle & Causality: This assay leverages the physiological response of an estrogen-dependent cell line. The human breast cancer cell line MCF-7 expresses endogenous ERα and its proliferation is stimulated by estrogens.[9][10] The rate of cell proliferation is directly proportional to the estrogenic potency of the compound being tested. This assay moves beyond simple binding to measure a downstream biological effect, integrating the entire signaling cascade from receptor binding to cell division.

Experimental Protocol:

-

Cell Culture Maintenance: Culture MCF-7 cells in a complete medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and phenol red (a weak estrogen mimic).[10]

-

Hormone Deprivation (Crucial Step): To sensitize the cells to estrogens, switch them to a hormone-free medium for 3-6 days before the experiment. This involves using phenol red-free medium and charcoal-stripped FBS, which removes endogenous steroids.[9][11] This step reduces baseline proliferation and maximizes the response window to the test compound.

-

Cell Seeding: Trypsinize the cells and seed them at a low density (e.g., 400-1000 cells/well) into 96-well plates in the hormone-free medium.[9]

-

Treatment: After allowing the cells to attach (24 hours), replace the medium with fresh hormone-free medium containing a serial dilution of Ethinyl Estradiol (e.g., from 10⁻¹³ M to 10⁻⁸ M).

-

Controls: Include a positive control (a full dose-response curve for 17β-estradiol) and a negative/vehicle control (medium with the solvent, e.g., <0.1% DMSO, used to dissolve the test compounds).[10]

-

Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator, allowing for multiple cell divisions.[8]

-

Proliferation Assessment: Quantify the final cell number. Common methods include:

-

Sulforhodamine B (SRB) Assay: Fixes cells with trichloroacetic acid and stains total cellular protein with SRB dye. The absorbance is proportional to cell mass.[10]

-

MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[8][12]

-

-

Data Analysis:

-

Plot the absorbance (or other proliferation metric) against the logarithm of the compound's concentration.

-

Determine the EC50 value: the concentration that elicits 50% of the maximal proliferative response.[8]

-

Methodology 3: Yeast Estrogen Screen (YES) Assay

Principle & Causality: The YES assay is a robust and widely used reporter gene assay. It employs a genetically modified strain of yeast (Saccharomyces cerevisiae) that has been engineered to contain two key components: the gene for the human estrogen receptor (hER) and a reporter construct.[2] The reporter construct consists of an ERE sequence linked to the lacZ gene, which codes for the enzyme β-galactosidase. When an estrogenic compound like EE enters the yeast cell and binds to the hER, the activated receptor-ligand complex binds to the ERE, driving the transcription of lacZ. The resulting β-galactosidase enzyme cleaves a chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a color change (e.g., from yellow to red) that can be quantified spectrophotometrically.[2][13] This assay directly links receptor binding and transcriptional activation.

Experimental Protocol:

-

Yeast Culture: Prepare an inoculum of the recombinant yeast and grow it in an appropriate medium until it reaches the logarithmic growth phase.[13]

-

Assay Plate Preparation: In a 96-well microtiter plate, add 10 µL aliquots of serial dilutions of Ethinyl Estradiol (and controls) prepared in ethanol. Allow the ethanol to evaporate completely.[13]

-

Assay Medium: Prepare the assay medium containing fresh growth medium and the chromogenic substrate CPRG. Seed this medium with the prepared yeast culture.[13]

-

Incubation: Add the yeast-containing assay medium to each well of the plate. Seal the plate to prevent evaporation and incubate at 30-34°C for 48-72 hours.[13]

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm for the red product of CPRG cleavage) using a microplate reader.

-

Data Analysis:

-

Plot the absorbance against the logarithm of the compound's concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

The potency can be expressed as a Relative Potency (RP) compared to the 17β-estradiol standard.

-

Quantitative Data Summary & Interpretation

Ethinyl Estradiol consistently demonstrates exceptionally high estrogenic potency across all in vitro assays, often exceeding that of the endogenous hormone 17β-estradiol.

| Assay Type | System/Cell Line | Compound | Parameter | Reported Value / Observation | Reference(s) |

| ER Binding | Human ERα / ERβ | Ethinyl Estradiol | Affinity | 194% and 151% of E2 affinity for ERα and ERβ, respectively. | [3] |

| ER Binding | Rat Uterine Cytosol | Ethinyl Estradiol | RBA vs. E2 | Exhibited greater affinity for the ER than E2. | [14][15] |

| Cell Proliferation | MCF-7 | Ethinyl Estradiol | EC50 | Potent inducer of proliferation, higher than 17β-estradiol. | [8] |

| Reporter Gene Assay | HEK293 Cells | Ethinyl Estradiol | EC50 | 1.2 x 10⁻¹¹ M | [16] |

| Reporter Gene Assay | T47D-KBluc Cells | Ethinyl Estradiol | EC50 | Potent inducer, higher than 17β-estradiol. | [8] |

Note: EC50 and IC50 values are highly dependent on specific assay conditions and cell lines, but the relative potency of Ethinyl Estradiol to 17β-estradiol is consistently high.

Trustworthiness: The Imperative of Self-Validating Protocols

The reliability of any in vitro estrogenicity data hinges on a rigorously controlled experimental design. Each protocol must be a self-validating system.

-

Positive Controls: A full dose-response curve for a well-characterized, potent estrogen like 17β-estradiol must be included in every experiment. This validates that the assay system is responsive and provides a benchmark against which the test compound's activity can be compared. Ethinyl Estradiol itself is often used as a high-potency positive control.[8]

-

Negative/Vehicle Controls: Wells treated only with the solvent (e.g., DMSO) used to dissolve the compounds are essential. This establishes the baseline response (e.g., basal proliferation rate) and ensures that the solvent itself is not causing any estrogenic or cytotoxic effects at the concentration used.

-